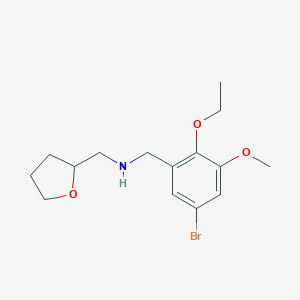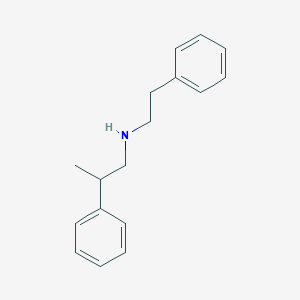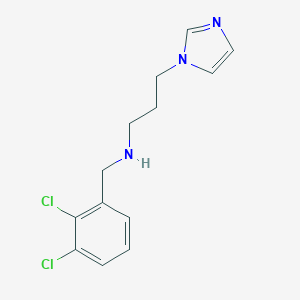
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate, also known as Mocetinostat, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, resulting in chromatin condensation and gene repression. Mocetinostat is a potential therapeutic agent for the treatment of various types of cancer and other diseases.
Scientific Research Applications
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents.
Mechanism of Action
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate works by inhibiting HDAC enzymes, resulting in increased acetylation of histone proteins. This leads to chromatin relaxation and increased gene expression. (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has also been shown to inhibit the activity of other proteins involved in cancer progression, such as heat shock protein 90 (HSP90).
Biochemical and Physiological Effects
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to have anti-inflammatory effects, and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of (2-Morpholin-4-yl-2-oxoethyl) thiocyanate is its specificity for HDAC enzymes, which reduces the risk of off-target effects. However, (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has a short half-life and is rapidly metabolized, which can limit its effectiveness in vivo. Additionally, (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has been shown to have variable efficacy in different types of cancer, which may limit its clinical utility.
Future Directions
Future research on (2-Morpholin-4-yl-2-oxoethyl) thiocyanate could focus on improving its pharmacokinetic properties, such as increasing its half-life and reducing its toxicity. Additionally, further studies could investigate the use of (2-Morpholin-4-yl-2-oxoethyl) thiocyanate in combination with other chemotherapeutic agents, as well as its potential use in other diseases beyond cancer. Finally, research could focus on identifying biomarkers that predict response to (2-Morpholin-4-yl-2-oxoethyl) thiocyanate, which could help personalize treatment for individual patients.
Synthesis Methods
The synthesis of (2-Morpholin-4-yl-2-oxoethyl) thiocyanate involves a series of chemical reactions. The starting material is 2-(N-morpholino) ethylamine, which is reacted with thiophosgene to form 2-(N-morpholino)ethyl isothiocyanate. The isothiocyanate is then reacted with 2-oxoethylamine hydrochloride to form (2-Morpholin-4-yl-2-oxoethyl) thiocyanate. The final product is purified by recrystallization.
properties
Product Name |
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate |
|---|---|
Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) thiocyanate |
InChI |
InChI=1S/C7H10N2O2S/c8-6-12-5-7(10)9-1-3-11-4-2-9/h1-5H2 |
InChI Key |
XOJVCLOSGCWNCN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC#N |
Canonical SMILES |
C1COCCN1C(=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)
![1-[(2-Phenylethyl)amino]propan-2-ol](/img/structure/B267807.png)


![2-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B267813.png)
![2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)
![2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B267816.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B267825.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B267833.png)